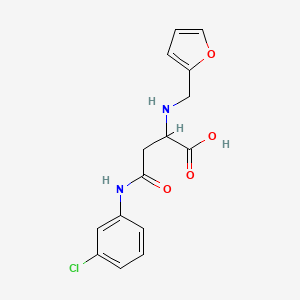

4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Beschreibung

4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a synthetic amide derivative featuring a 4-oxobutanoic acid backbone substituted with two distinct amino groups: a 3-chlorophenyl moiety at position 4 and a furan-2-ylmethyl group at position 2.

Eigenschaften

IUPAC Name |

4-(3-chloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c16-10-3-1-4-11(7-10)18-14(19)8-13(15(20)21)17-9-12-5-2-6-22-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZHPZVRHXMKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the reaction of 3-chloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then subjected to further reactions, including the addition of a suitable carboxylic acid derivative and subsequent cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The carboxylic acid group can be oxidized to form a carboxylate ion.

Reduction: : The amine groups can be reduced to form amine derivatives.

Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Formation of carboxylate salts.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to certain natural compounds can make it useful in drug discovery.

Medicine

The compound's potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic purposes.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure may offer advantages in the development of new materials.

Wirkmechanismus

The mechanism by which 4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The amine groups can bind to receptors or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The furan ring may also play a role in the compound's biological activity.

Vergleich Mit ähnlichen Verbindungen

The compound belongs to a class of 4-oxobutanoic acid derivatives with amide linkages. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, substituent effects, physicochemical properties, and structural features.

Structural Analogs and Substituent Variations

Key Observations :

- Substituent Diversity : The target compound’s furan-2-ylmethyl group distinguishes it from analogs with acetyl (), methoxy (), or halogenated aryl groups ().

- Heterocyclic Influence : The furan ring may engage in π-π stacking or hydrogen bonding via its oxygen atom, unlike purely aromatic substituents in other analogs .

Physicochemical Properties

Key Insights :

- The furan group in the target compound may slightly enhance water solubility compared to fully aromatic analogs due to its oxygen atom .

Structural and Spectroscopic Features

Biologische Aktivität

4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is . It features a chlorinated phenyl group and a furan moiety, which are significant in determining its biological activity.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing furan and chlorophenyl groups have shown promising results in inhibiting cell proliferation in human cancer cell lines such as MDA-MB-231 and HeLa, with IC50 values often below 10 µM . The mechanism involves the induction of apoptosis and cell cycle arrest.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

- α-Glycosidase Inhibition : Similar compounds have demonstrated effective inhibition of α-glycosidase, which is crucial for managing diabetes. Ki values reported range from 63.85 to 851.05 µM, indicating moderate to high potency .

- Acetylcholinesterase (AChE) : Inhibition of AChE is significant for neuroprotective strategies, with reported IC50 values between 13.58 and 31.45 µM for structurally related compounds .

3. Antimicrobial Activity

Compounds structurally related to 4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid have shown antibacterial properties against strains such as E. coli and S. aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Case Study 1: Antitumor Efficacy

A study involving a series of derivatives based on the oxobutanoic acid framework demonstrated that modifications at the phenyl and furan positions significantly enhanced antitumor activity. The most potent derivative exhibited an IC50 value of 3.64 µM against HeLa cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition Profile

In a comparative analysis, several derivatives were screened for their enzyme inhibition capabilities. The findings highlighted that compounds with a furan ring consistently showed better inhibition against hCA I and II isoforms compared to their non-furan counterparts, suggesting that the furan moiety plays a critical role in enhancing enzyme binding affinity .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Antitumor (HeLa cells) | 3.64 | Cell Proliferation |

| α-Glycosidase | 63.85 - 851.05 | Diabetes Management |

| AChE | 13.58 - 31.45 | Neuroprotection |

| Antibacterial (E. coli) | Varies | Cell Wall Synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.